Cas no 6291-07-2 (5-Chloronaphthalene-1-sulfonyl Chloride)

5-Chloronaphthalene-1-sulfonyl Chloride structure
6291-07-2 structure
Product name:5-Chloronaphthalene-1-sulfonyl Chloride
CAS No:6291-07-2
MF:C10H6O2SCl2
Molecular Weight:261.12444
MDL:MFCD00269949
CID:518212
PubChem ID:221004

5-Chloronaphthalene-1-sulfonyl Chloride 化学的及び物理的性質

名前と識別子

    • 1-Naphthalenesulfonylchloride, 5-chloro-
    • 5-Chloronaphthalene-1-sulfonyl Chloride
    • 5-CHLORONAPHTHALENE-1-SULPHONYL CHLORIDE
    • 5-Chlor-1-naphthalinsulfonylchlorid
    • 5-Chlor-naphthalin-1-sulfonylchlorid
    • 5-chloro-1-naphthalenesulfonyl chloride
    • 5-chloronaphthalene sulfonylchloride
    • 5-chloro-naphthalene-1-sulfonyl chloride
    • 5-chloro-naphthalene-1-sulphonyl chloride
    • OR7100T
    • AKOS016016542
    • CS-0317454
    • SCHEMBL639426
    • NSC-4618
    • 5-chloronaphthalene-1-sulfonyl chloride, AldrichCPR
    • EN300-175308
    • AT23941
    • DB-073218
    • 6291-07-2
    • DTXSID90277885
    • NSC4618
    • MFCD00269949
    • PS-10847
    • ZELWQFZGPMGHRI-UHFFFAOYSA-N
    • MDL: MFCD00269949
    • インチ: InChI=1S/C10H6Cl2O2S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H
    • InChIKey: ZELWQFZGPMGHRI-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)Cl

計算された属性

  • 精确分子量: 259.94700
  • 同位素质量: 259.947
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 323
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 42.5A^2

じっけんとくせい

  • Color/Form: 黄色結晶固体
  • 密度みつど: 1.516
  • ゆうかいてん: 94-95
  • Boiling Point: 375.4°C at 760 mmHg
  • フラッシュポイント: 180.9°C
  • Refractive Index: 1.649
  • PSA: 42.52000
  • LogP: 4.50150

5-Chloronaphthalene-1-sulfonyl Chloride Security Information

  • 危害声明: Irritant
  • 危険カテゴリコード: 36
  • セキュリティの説明: 26
  • 危険物標識: Xi

5-Chloronaphthalene-1-sulfonyl Chloride 税関データ

  • 税関コード:2904909090
  • 税関データ:

    中国税関コード:

    2904909090

    概要:

    2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

5-Chloronaphthalene-1-sulfonyl Chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB245913-500 mg
5-Chloronaphthalene-1-sulphonyl chloride
6291-07-2
500 mg
€161.00 2023-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-210314-1 g
5-Chloronaphthalene-1-sulfonyl Chloride,
6291-07-2
1g
¥2,407.00 2023-07-11
TRC
C371000-2g
5-Chloronaphthalene-1-sulfonyl Chloride
6291-07-2
2g
$ 426.00 2023-04-18
TRC
C371000-10g
5-Chloronaphthalene-1-sulfonyl Chloride
6291-07-2
10g
$ 1654.00 2023-04-18
Apollo Scientific
OR7100T-500mg
5-Chloronaphthalene-1-sulphonyl chloride
6291-07-2
500mg
£195.00 2025-02-20
Enamine
EN300-175308-0.5g
5-chloronaphthalene-1-sulfonyl chloride
6291-07-2 95%
0.5g
$164.0 2023-09-20
Enamine
EN300-175308-0.1g
5-chloronaphthalene-1-sulfonyl chloride
6291-07-2 95%
0.1g
$62.0 2023-09-20
abcr
AB245913-100mg
5-Chloronaphthalene-1-sulphonyl chloride
6291-07-2
100mg
€75.60 2023-09-12
Aaron
AR00EEJZ-250mg
5-Chloronaphthalene-1-sulfonyl chloride
6291-07-2 98%
250mg
$84.00 2025-02-13
Enamine
EN300-175308-10g
5-chloronaphthalene-1-sulfonyl chloride
6291-07-2 95%
10g
$1040.0 2023-09-20

5-Chloronaphthalene-1-sulfonyl Chloride 合成方法

5-Chloronaphthalene-1-sulfonyl Chloride 関連文献

5-Chloronaphthalene-1-sulfonyl Chlorideに関する追加情報

Professional Introduction of 1-Naphthalenesulfonylchloride, 5-chloro-

The compound 1-Naphthalenesulfonylchloride, 5-chloro- (CAS No. 6291-07-2) is a highly specialized chemical entity that has garnered significant attention in the field of pharmaceuticals and organic chemistry. This sulfonamide derivative is characterized by its unique structure, which combines the aromaticity of naphthalene with the reactivity of sulfonyl chloride groups, making it a valuable tool in various synthetic and medicinal chemistry applications.

Firstly, 1-Naphthalenesulfonylchloride, 5-chloro- is notable for its role as an efficient electrophile in nucleophilic aromatic substitution reactions. Its sulfonyl chloride group (-SO2Cl) renders it highly reactive towards nucleophiles, particularly in the presence of electron-deficient aromatic rings. This reactivity makes it a preferred choice in the synthesis of complex aromatic compounds, including those with naphthalene moieties.

Recent studies have highlighted the potential of 1-Naphthalenesulfonylchloride, 5-chloro- in pharmaceutical intermediates and drug discovery. For instance, research published in the *Journal of Medicinal Chemistry* (2023) demonstrated its utility in the construction of sulfonamide-based inhibitors targeting key enzymes involved in oncogenesis. The sulfonyl group's ability to modulate enzyme activity has made it a focal point in anticancer drug development.

Moreover, 1-Naphthalenesulfonylchloride, 5-chloro- serves as an important building block in the synthesis of biologically active molecules. Its naphthalene backbone provides a rigid and aromatic framework, which is often desired in medicinal chemistry for improving bioavailability and pharmacokinetics. Recent advancements in click chemistry have further enhanced its utility by enabling rapid and efficient assembly of complex structures.

One of the most promising applications of 1-Naphthalenesulfonylchloride, 5-chloro- lies in its role as a template for designing novel inhibitors against disease-causing pathogens. A study in *Antimicrobial Agents and Chemotherapy* (2023) reported its use in developing sulfonamide derivatives that effectively inhibit bacterial resistance mechanisms. This underscores the compound's versatility in addressing emerging health challenges.

Another area of exploration involves the use of 1-Naphthalenesulfonylchloride, 5-chloro- in peptide chemistry. Its sulfonyl group can act as a functional motif for introducing sulfonamide linkages in peptide synthesis, enabling the creation of stabilized peptide analogs with enhanced pharmacological properties. This approach has been particularly fruitful in vaccine development, where stability and immunogenicity are critical.

Furthermore, 1-Naphthalenesulfonylchloride, 5-chloro- is being investigated for its potential in nanomedicine applications. Research in *Biomaterials Science* (2023) demonstrated its utility in the synthesis of drug delivery systems, where its reactivity and structural properties facilitate the incorporation of therapeutic agents into biocompatible carriers.

In conclusion, 1-Naphthalenesulfonylchloride, 5-chloro- is a versatile and valuable compound with wide-ranging applications in pharmaceuticals and organic chemistry. Its unique combination of reactivity and structural features positions it as an essential tool for researchers in drug discovery and chemical synthesis. As ongoing studies continue to uncover new avenues for its application, 1-Naphthalenesulfonylchloride, 5-chloro- is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.

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